

Synthesis of (2-Aminoethyl) (cyclopropylmethyl)amine via Reductive Amination: An Application Note

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Compound of Interest

Compound Name:	(2-Aminoethyl) (cyclopropylmethyl)amine
CAS No.:	107429-85-6
Cat. No.:	B3079776

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Abstract

This application note provides a comprehensive protocol for the synthesis of **(2-Aminoethyl)(cyclopropylmethyl)amine**, a valuable diamine intermediate in pharmaceutical and materials science research. The synthesis is achieved through a direct, one-pot reductive amination of cyclopropanecarboxaldehyde with an excess of ethylenediamine. This method utilizes the mild and selective reducing agent, sodium triacetoxyborohydride [NaBH(OAc)₃], to ensure high yield and purity of the target secondary amine while minimizing over-alkylation byproducts.[1][2][3] This document details the underlying chemical principles, a step-by-step experimental procedure, safety considerations, and methods for purification and characterization.

Introduction

Reductive amination, also known as reductive alkylation, is a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds.[1][4] This powerful technique converts a carbonyl group into an amine through an intermediate imine, which is subsequently reduced.[4]

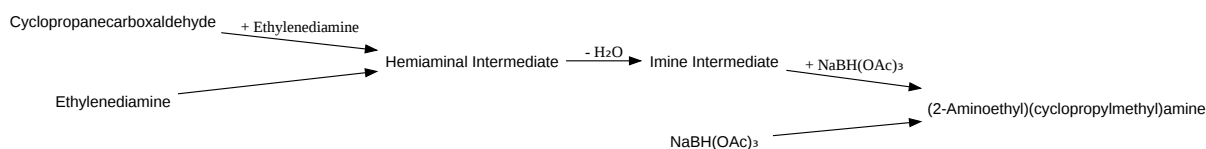
The direct, or "in situ," approach, where the carbonyl compound, amine, and reducing agent are combined in a single reaction vessel, offers significant advantages in terms of operational simplicity and efficiency.[4]

The synthesis of **(2-Aminoethyl)(cyclopropylmethyl)amine** is of interest due to the prevalence of the cyclopropylmethyl moiety in various biologically active molecules.[5] The target molecule serves as a versatile building block for the introduction of a reactive primary amine and a lipophilic cyclopropyl group. This protocol is designed for researchers in drug development and chemical synthesis, providing a reliable and scalable method for producing this key intermediate.

The Chemistry of Reductive Amination

The reductive amination process involves two key sequential steps that occur in the same pot:

- **Imine Formation:** The reaction is initiated by the nucleophilic attack of the primary amine (ethylenediamine) on the carbonyl carbon of cyclopropanecarboxaldehyde. This is followed by the elimination of a water molecule to form an imine intermediate. The reaction is typically carried out under neutral or weakly acidic conditions to facilitate both the nucleophilic addition and the dehydration step.[4]
- **Reduction of the Imine:** The formed imine is then selectively reduced to the corresponding secondary amine by a reducing agent. Sodium triacetoxyborohydride is the reagent of choice for this transformation due to its mild nature and its ability to selectively reduce the iminium ion in the presence of the starting aldehyde, thus preventing the formation of alcohol byproducts.[1][2][3] The use of an excess of ethylenediamine helps to drive the equilibrium towards the desired mono-alkylated product and minimize the formation of the tertiary amine.



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Caption: Mechanism of Reductive Amination.

Experimental Protocol

Materials and Reagents

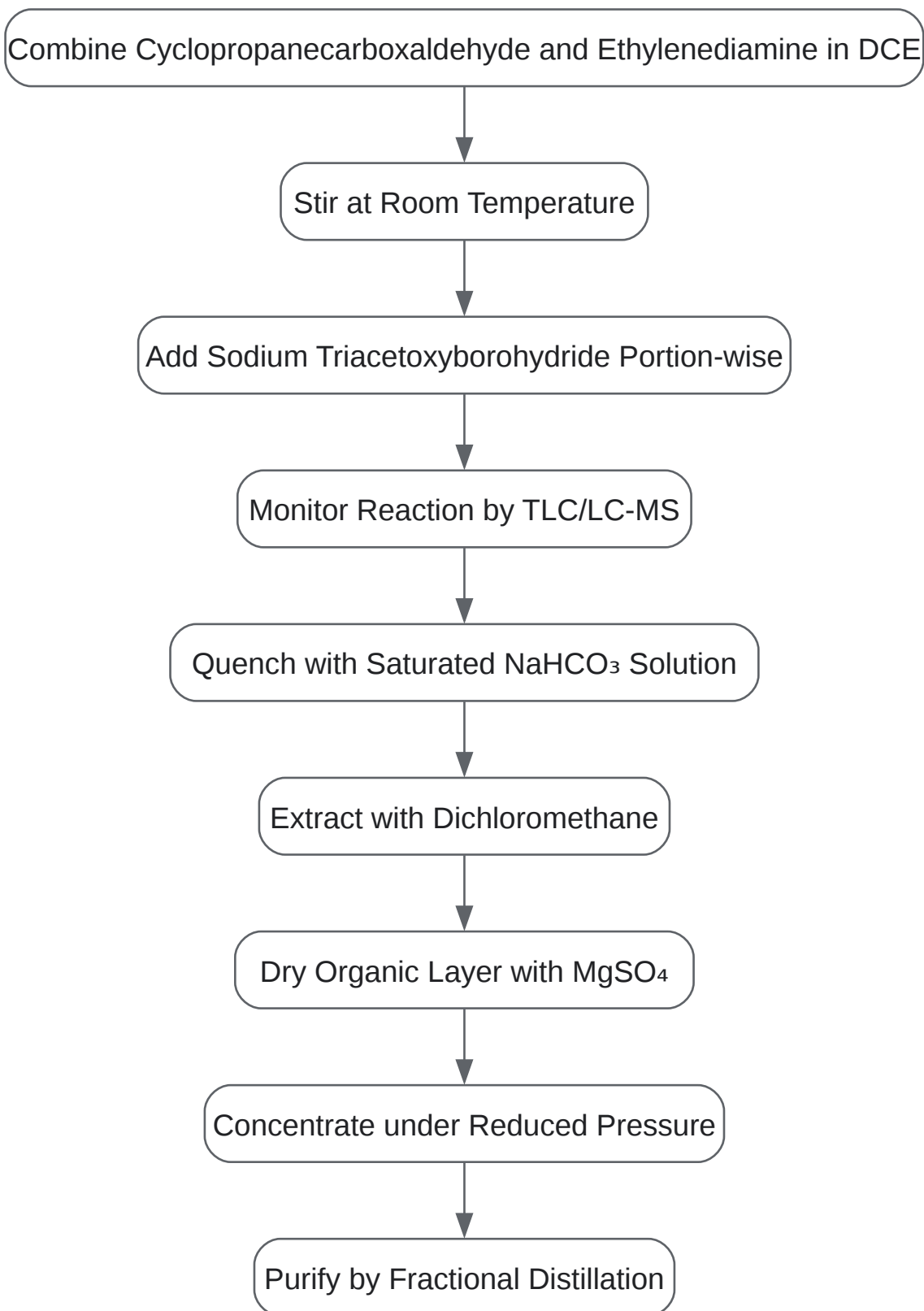
Reagent/Material	Formula	Molar Mass (g/mol)	Quantity	Purity
Cyclopropanecarboxaldehyde	C ₄ H ₆ O	70.09	1.0 g (14.27 mmol)	≥98%
Ethylenediamine	C ₂ H ₈ N ₂	60.10	5.15 g (85.62 mmol, 6 eq.)	≥99%
Sodium Triacetoxyborohydride	C ₆ H ₁₀ BNaO ₆	211.94	4.54 g (21.41 mmol, 1.5 eq.)	95%
1,2-Dichloroethane (DCE)	C ₂ H ₄ Cl ₂	98.96	50 mL	Anhydrous
Saturated Sodium Bicarbonate	NaHCO ₃	84.01	As needed	Aqueous Solution
Anhydrous Magnesium Sulfate	MgSO ₄	120.37	As needed	Granular

Equipment

- Round-bottom flask (100 mL)
- Magnetic stirrer and stir bar
- Argon or nitrogen gas inlet

- Addition funnel
- Separatory funnel
- Rotary evaporator
- Apparatus for fractional distillation under reduced pressure
- NMR spectrometer
- Mass spectrometer

Reaction Workflow



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Caption: Experimental workflow for the synthesis.

Step-by-Step Procedure

- **Reaction Setup:** To a 100 mL round-bottom flask equipped with a magnetic stir bar, add cyclopropanecarboxaldehyde (1.0 g, 14.27 mmol) and anhydrous 1,2-dichloroethane (DCE, 50 mL).
- **Amine Addition:** Add ethylenediamine (5.15 g, 85.62 mmol, 6 equivalents) to the solution. Stir the mixture at room temperature for 20-30 minutes.
- **Reducing Agent Addition:** Slowly add sodium triacetoxyborohydride (4.54 g, 21.41 mmol, 1.5 equivalents) to the reaction mixture in portions over 15-20 minutes. An exothermic reaction may be observed; maintain the temperature below 30 °C.
- **Reaction Monitoring:** Stir the reaction mixture at room temperature for 12-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aldehyde is consumed.
- **Work-up:** Carefully quench the reaction by the slow addition of saturated aqueous sodium bicarbonate solution until gas evolution ceases. Transfer the mixture to a separatory funnel.
- **Extraction:** Extract the aqueous layer with dichloromethane (3 x 50 mL). Combine the organic layers.
- **Drying and Concentration:** Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
- **Purification:** Purify the crude product by fractional distillation under reduced pressure to obtain **(2-Aminoethyl)(cyclopropylmethyl)amine** as a colorless to pale yellow liquid. The purification of diamines can be challenging due to their hygroscopic nature and reactivity with atmospheric carbon dioxide.^[6] Distillation should be performed under an inert atmosphere.
^[6]

Characterization

The identity and purity of the synthesized **(2-Aminoethyl)(cyclopropylmethyl)amine** can be confirmed by standard analytical techniques:

- ^1H NMR Spectroscopy: To confirm the structure of the product. Expected signals would include those for the cyclopropyl protons, the methylene protons adjacent to the nitrogen atoms, and the protons of the ethylenediamine backbone.
- ^{13}C NMR Spectroscopy: To further confirm the carbon framework of the molecule.
- Mass Spectrometry (MS): To determine the molecular weight of the product. The predicted monoisotopic mass for $\text{C}_6\text{H}_{14}\text{N}_2$ is 114.1157 Da.[7]

Safety Precautions

It is imperative to conduct this synthesis in a well-ventilated fume hood while wearing appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.[8][9]

- Cyclopropanecarboxaldehyde: Flammable and an irritant.
- Ethylenediamine: Corrosive and flammable. Causes severe skin burns and eye damage.
- Sodium Triacetoxyborohydride: Reacts with water and moisture to release flammable gases which may ignite spontaneously.[8] It is also an irritant to the skin, eyes, and respiratory system.[8][10] Store and handle under an inert atmosphere.[8][11]
- 1,2-Dichloroethane (DCE): A suspected carcinogen and is toxic. Handle with extreme care.

Discussion

The choice of sodium triacetoxyborohydride as the reducing agent is critical for the success of this synthesis.[3] Unlike stronger reducing agents such as sodium borohydride, $\text{NaBH}(\text{OAc})_3$ is sufficiently mild to not reduce the starting aldehyde, thereby maximizing the yield of the desired amine.[2] Furthermore, its compatibility with a range of functional groups makes it a versatile reagent in organic synthesis.[1][3]

The use of a large excess of ethylenediamine is a key strategy to favor the formation of the mono-alkylated product, **(2-Aminoethyl)(cyclopropylmethyl)amine**, over the di-alkylated tertiary amine. This is a common challenge in reductive aminations involving primary amines.[1] [2] The excess unreacted ethylenediamine can be removed during the purification step.

Conclusion

This application note presents a detailed and reliable protocol for the synthesis of **(2-Aminoethyl)(cyclopropylmethyl)amine** via a one-pot reductive amination. The methodology is robust, high-yielding, and utilizes a commercially available and selective reducing agent. The provided step-by-step procedure, coupled with essential safety information, will enable researchers to efficiently synthesize this valuable diamine intermediate for their research and development needs.

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